(3-Chloro-2-formylphenyl)boronic acid physical properties
(3-Chloro-2-formylphenyl)boronic acid physical properties
An In-Depth Technical Guide to (3-Chloro-2-formylphenyl)boronic Acid
Introduction
(3-Chloro-2-formylphenyl)boronic acid is a bifunctional organoboron compound of significant interest to researchers in synthetic organic chemistry, medicinal chemistry, and materials science. Its unique structure, featuring both a reactive boronic acid moiety and an aldehyde group on a chlorinated benzene ring, makes it a versatile building block for the synthesis of complex molecular architectures. The strategic placement of the formyl and boronic acid groups at the ortho position, combined with the electronic influence of the chlorine atom, imparts distinct reactivity and properties. This guide provides a comprehensive overview of the core physical and chemical properties, reactivity, handling, and applications of this valuable reagent, designed for professionals in research and development.
Chemical Identity and Molecular Structure
Correctly identifying a chemical reagent is the foundation of sound scientific research. The structural and identifying information for (3-Chloro-2-formylphenyl)boronic acid is summarized below.
| Identifier | Value |
| CAS Number | 928048-11-7[1][2] |
| Molecular Formula | C₇H₆BClO₃[2][3][4] |
| Molecular Weight | 184.39 g/mol [2] |
| IUPAC Name | (3-Chloro-2-formylphenyl)boronic acid |
| InChI Key | NYANPLLJDXQXPC-UHFFFAOYSA-N[1][4] |
| SMILES | O=CC1=C(B(O)O)C=CC=C1Cl[3][4] |
The molecule's architecture, with its ortho-substituted functional groups, is a key determinant of its chemical behavior.
Caption: Molecular structure of (3-Chloro-2-formylphenyl)boronic acid.
Physicochemical Properties
The physical properties of a compound are critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value / Description | Source(s) |
| Appearance | Solid, White to yellow powder/crystal | [1][5] |
| Melting Point | Data not consistently available in searched sources. | |
| Boiling Point | Data not available. | |
| Solubility | Slightly soluble in water. Soluble in organic solvents like methanol, ether, THF, DMSO, and DMF. | [6] |
| pKa | 7.21 ± 0.53 (Predicted) | [5] |
| Storage Temperature | 2-8°C, under inert atmosphere. | [1][3] |
Spectroscopic and Analytical Data
While raw spectral data is beyond the scope of this guide, the expected spectroscopic signatures are crucial for compound verification.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, a downfield singlet for the aldehyde proton (typically δ 9.5-10.5 ppm), and a broad singlet for the acidic protons of the boronic acid group (-B(OH)₂), which may be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR would feature signals for the aromatic carbons, with the formyl carbon appearing significantly downfield (typically δ 190-200 ppm).
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretch from the aldehyde group (around 1700 cm⁻¹) and a broad O-H stretching band from the boronic acid moiety (around 3200-3600 cm⁻¹).
-
Mass Spectrometry: The monoisotopic mass is 184.00986 Da.[4] Mass spectral analysis would show the molecular ion peak and characteristic fragmentation patterns.
Researchers can typically obtain certificates of analysis (CoA) with specific spectral data from commercial suppliers.[7]
Reactivity, Stability, and Synthetic Applications
The synthetic utility of (3-Chloro-2-formylphenyl)boronic acid stems from the orthogonal reactivity of its two functional groups.
Boronic Acid Moiety: The Gateway to Cross-Coupling
The boronic acid group is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl structures prevalent in pharmaceuticals and functional materials.
Causality in Experimental Choice: The choice of catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), base (e.g., K₂CO₃, Cs₂CO₃), and solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) is critical and depends on the electronic nature of the coupling partner (aryl halide or triflate). The base is essential for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species.
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Aldehyde Moiety: A Handle for Derivatization
The formyl group is a versatile functional handle that can undergo a wide array of classical carbonyl transformations:
-
Oxidation: Can be oxidized to a carboxylic acid, yielding (3-chloro-2-carboxyphenyl)boronic acid.
-
Reduction: Can be reduced to a primary alcohol.
-
Reductive Amination: Reacts with amines to form imines, which can be subsequently reduced to secondary amines. This is a powerful tool for introducing nitrogen-containing substituents.[8]
-
Wittig Reaction: Allows for the formation of alkenes.
Intramolecular Interactions and Unique Reactivity
The ortho-positioning of the aldehyde and boronic acid groups can lead to intramolecular interactions. In some solvents or under certain pH conditions, ortho-formylphenylboronic acids can exist in equilibrium with a cyclic hemiacetal form, a 3-hydroxybenzoxaborole.[9] This equilibrium can influence the compound's reactivity and is a key consideration in reaction design. The formation of iminoboronates (a dative bond between an imine nitrogen and the boron atom) has been shown to accelerate conjugation reactions with α-nucleophiles at neutral pH.[10]
Safety, Handling, and Storage
Proper handling and storage are paramount for ensuring user safety and maintaining the integrity of the reagent.
| Safety Aspect | Information | Source(s) |
| Pictograms | GHS07 (Exclamation Mark) | [1][3] |
| Signal Word | Warning | [1][3] |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [1][3][5][11] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling:
-
Use in a well-ventilated area or a fume hood to avoid inhalation of dust.[12]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Avoid generating dust.[12]
-
Wash hands thoroughly after handling.[14]
Storage:
-
Store in a tightly closed container in a cool, dry place.[12]
-
Recommended storage is at refrigerator temperatures (2-8°C).[1][3]
-
Store under an inert atmosphere (e.g., argon or nitrogen) as boronic acids can be sensitive to moisture and air, which can lead to degradation (protodeboronation).[3][15]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized, self-validating workflow. The progress of the reaction should be monitored (e.g., by TLC or LC-MS) to confirm the consumption of starting materials and the formation of the product.
Objective: To synthesize a biaryl compound via the coupling of (3-Chloro-2-formylphenyl)boronic acid with an aryl bromide.
Materials:
-
(3-Chloro-2-formylphenyl)boronic acid (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent System (e.g., Toluene and Water, 4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line.
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, (3-Chloro-2-formylphenyl)boronic acid, and the palladium catalyst.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent/Base Addition: Add the degassed solvent system (toluene) followed by the aqueous base solution (K₂CO₃ dissolved in degassed water).
-
Reaction: Heat the mixture to reflux (typically 80-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is complete upon the disappearance of the limiting starting material (aryl bromide).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Characterization: Confirm the structure of the final product using NMR, IR, and mass spectrometry.
Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.
Conclusion
(3-Chloro-2-formylphenyl)boronic acid is a highly valuable and versatile reagent for synthetic chemists. The presence of two distinct and reactive functional groups—the boronic acid for robust C-C bond formation and the aldehyde for a multitude of carbonyl-based transformations—provides a powerful platform for the efficient construction of complex molecules. A thorough understanding of its physical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in the laboratory, enabling the development of novel pharmaceuticals, agrochemicals, and advanced materials.
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PubChem. 3-Chloro-5-formylphenylboronic acid. [Link]
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I.R.I.S. Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. [Link]
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Cole-Parmer. Material Safety Data Sheet - 3-Formylphenylboronic acid. [Link]
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ResearchGate. Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. [Link]
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MDPI. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]
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National Institutes of Health (NIH). Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH. [Link]
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PubChem. 2-Formylphenylboronic acid. [Link]
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